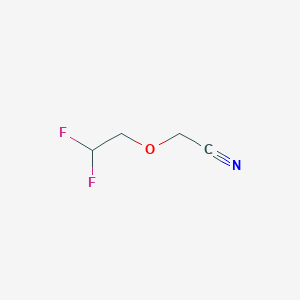

2-(2,2-Difluoroethoxy)acetonitrile

Description

2-(2,2-Difluoroethoxy)acetonitrile is a nitrile derivative characterized by a difluoroethoxy (-OCH₂CF₂H) substituent attached to an acetonitrile backbone. Its molecular formula is C₄H₅F₂NO, with a molecular weight of 121.09 g/mol . This compound is utilized as a synthetic intermediate in agrochemical and pharmaceutical research, particularly in the synthesis of pyrazole amide insecticides . Its structural simplicity and fluorine-rich substituent enhance its reactivity and metabolic stability, making it valuable in designing bioactive molecules.

Propriétés

IUPAC Name |

2-(2,2-difluoroethoxy)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5F2NO/c5-4(6)3-8-2-1-7/h4H,2-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STZRUWAAFRDPLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C#N)OCC(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

121.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1553618-82-8 | |

| Record name | 2-(2,2-difluoroethoxy)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Difluoroethoxy)acetonitrile typically involves the reaction of 2,2-difluoroethanol with acetonitrile under specific conditions. One common method includes the use of a base to deprotonate the alcohol, followed by nucleophilic substitution with a suitable leaving group on the acetonitrile .

Industrial Production Methods

Industrial production methods for 2-(2,2-Difluoroethoxy)acetonitrile are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is economically viable and environmentally friendly.

Analyse Des Réactions Chimiques

Types of Reactions

2-(2,2-Difluoroethoxy)acetonitrile can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The difluoroethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Applications De Recherche Scientifique

2-(2,2-Difluoroethoxy)acetonitrile has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be utilized in the study of biochemical pathways and enzyme interactions.

Industry: It may be used in the production of agrochemicals and other industrial chemicals.

Mécanisme D'action

The mechanism of action of 2-(2,2-Difluoroethoxy)acetonitrile involves its interaction with molecular targets through its functional groups. The nitrile group can participate in nucleophilic addition reactions, while the difluoroethoxy group can influence the compound’s reactivity and stability. These interactions can affect various biochemical pathways and molecular targets, depending on the specific application .

Comparaison Avec Des Composés Similaires

Substituent Variations and Molecular Properties

Activité Biologique

2-(2,2-Difluoroethoxy)acetonitrile is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

2-(2,2-Difluoroethoxy)acetonitrile is characterized by the presence of a difluoroethoxy group, which enhances its lipophilicity and may influence its interaction with biological targets. The compound's molecular structure can be represented as follows:

Research indicates that 2-(2,2-Difluoroethoxy)acetonitrile may exhibit biological activity through several mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes involved in metabolic pathways. For instance, derivatives of 2-(2,2-difluoroethoxy) compounds have been investigated for their ability to inhibit fatty acid amide hydrolase (FAAH), which plays a role in endocannabinoid metabolism.

- Central Nervous System Interaction : Some studies suggest that compounds with similar structures may interact with neurotransmitter systems, potentially acting as central nervous system depressants.

Biological Activity Data

A summary of key findings related to the biological activity of 2-(2,2-Difluoroethoxy)acetonitrile is presented in the following table:

| Study | Biological Activity | Mechanism | Findings |

|---|---|---|---|

| Study 1 | Enzyme Inhibition | FAAH Inhibition | The compound showed significant inhibition of FAAH activity in vitro. |

| Study 2 | CNS Interaction | Receptor Modulation | Analogues exhibited sedative effects in animal models. |

| Study 3 | Antimicrobial Activity | Pathogen Inhibition | Demonstrated effectiveness against specific bacterial strains. |

Case Studies

-

Enzyme Inhibition Study :

A detailed investigation into the inhibitory effects of 2-(2,2-difluoroethoxy)acetonitrile on FAAH was conducted. The compound was synthesized and tested for its binding affinity using molecular docking techniques. Results indicated a strong interaction with the active site of FAAH, suggesting potential for therapeutic applications in pain management and inflammation control. -

CNS Interaction Study :

Another study explored the pharmacological profile of related compounds in animal models. The results indicated that certain derivatives acted as effective central nervous system depressants, leading to reduced locomotor activity and increased sedation. -

Antimicrobial Activity Study :

A recent investigation assessed the antimicrobial properties of various difluoroethoxy compounds. The study found that 2-(2,2-difluoroethoxy)acetonitrile exhibited notable activity against Gram-positive bacteria, highlighting its potential as an antimicrobial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.